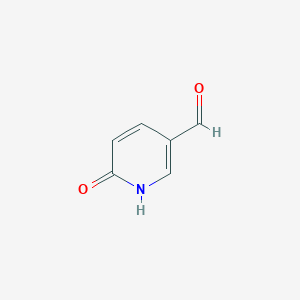

6-羟基烟酰醛

描述

6-Hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Hydroxynicotinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 6-Hydroxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

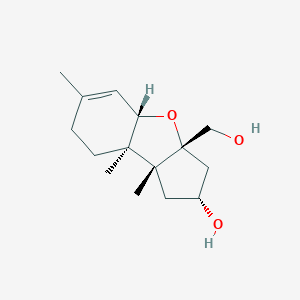

醛和酮的光敏保护基

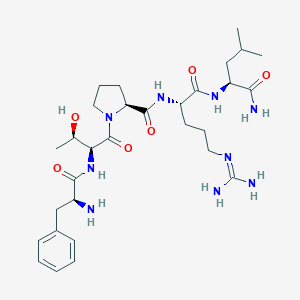

6-羟基烟酰醛已被探索用作醛和酮的光敏保护基。Lu, Fedoryak, Moister 和 Dore(2003 年)的研究证明了在模拟生理条件下使用 6-溴-4-(1,2-二羟乙基)-7-羟基香豆素 (Bhc-diol) 来保护醛和酮。这对于控制这些化合物在各种环境中的释放具有影响,可能为药物递送系统或化学合成过程提供一种机制 (Lu 等人,2003 年)。

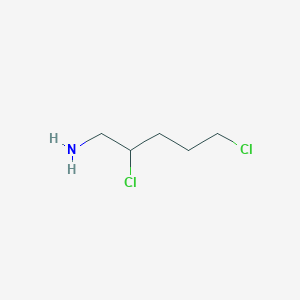

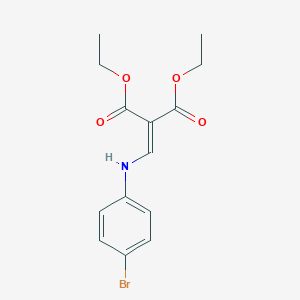

化学合成中的催化瞬态导向基团

Wu、Chen、Liu、Eastgate 和 Yu(2016 年)探索了在 Pd(II) 催化的伯胺 γ-C(sp3)-H 芳基化中使用 2-羟基烟酰醛作为催化瞬态导向基团。证明了这种瞬态导向基团的高效率,突出了其促进复杂化学合成和扩展化学家创建新化合物的工具箱的潜力 (Wu 等人,2016 年)。

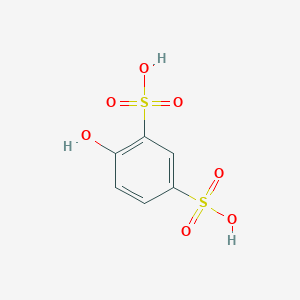

分析方法开发

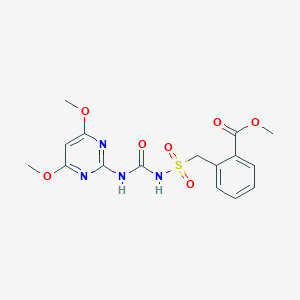

对各种产品中类似 4-羟基-2-壬烯醛的醛类进行分析测定一直是关注的领域。Zanardi、Jagersma、Ghidini 和 Chizzolini(2002 年)开发了一种基于固相萃取和 HPLC-MS/MS 的方法来测定猪肉产品中的 4-羟基-2-壬烯醛。尽管与 6-羟基烟酰醛没有直接关系,但这项研究属于与醛及其衍生物相关的分析化学的更广泛范围,表明了在各种基质中评估这些化合物时准确、可靠方法的重要性 (Zanardi 等人,2002 年)。

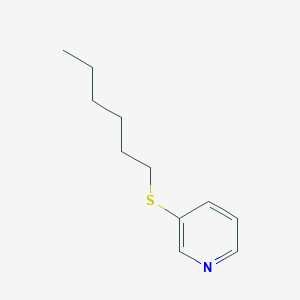

烟草废弃物的生物技术转化

Yu、Wang、Li、Liang、Wang、Huang、Xie 和 Wang(2017 年)专注于烟草废弃物中尼古丁向有价值化合物的生物技术转化,其中 6-羟基烟酰醛被提及为一种中间体。这项研究因其环境和经济影响而具有重要意义,它提供了一种将废物转化为有价值化学品的可持续方法 (Yu 等人,2017 年)。

荧光生物成像

He、Yang、Liu、Kong 和 Lin(2016 年)讨论了一种基于 6-羟基萘色团的比率荧光甲醛探针。这项研究有助于开发先进的生物研究工具,允许检测和可视化活生物体中的甲醛等分子 (He 等人,2016 年)。

作用机制

Target of Action

The primary target of 6-Hydroxynicotinaldehyde is the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) . This enzyme is a flavin-dependent monooxygenase involved in the oxidative degradation of nicotinic acid in several species of aerobic bacteria .

Mode of Action

6-Hydroxynicotinaldehyde interacts with its target, NicC, through a process known as decarboxylative hydroxylation . This process involves the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), with the concomitant oxidation of NADH to NAD+ .

Biochemical Pathways

The action of 6-Hydroxynicotinaldehyde affects the nicotinic acid degradation pathway in aerobic bacteria . This pathway involves several enzymes, with NicC playing a crucial role in an early step. The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key reaction in this pathway .

Result of Action

The result of the action of 6-Hydroxynicotinaldehyde is the production of 2,5-dihydroxypyridine (2,5-DHP) from 6-hydroxynicotinic acid (6-HNA) . This reaction also leads to the oxidation of NADH to NAD+, which is a crucial process in cellular metabolism .

Action Environment

The action of 6-Hydroxynicotinaldehyde is influenced by environmental factors such as pH. The activity of the NicC enzyme shows an optimum around pH 8 . .

安全和危害

生化分析

Biochemical Properties

6-Hydroxynicotinaldehyde interacts with various enzymes, proteins, and other biomolecules. One of the enzymes it interacts with is a flavin-dependent monooxygenase, which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . The nature of these interactions involves the oxidation of NADH to NAD+ .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

6-Hydroxynicotinaldehyde exerts its effects at the molecular level through various mechanisms. It is involved in the decarboxylative hydroxylation reaction, a novel reaction mechanism . This process involves the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the decarboxylative hydroxylation of 6-hydroxynicotinic acid .

Metabolic Pathways

6-Hydroxynicotinaldehyde is involved in the metabolic pathways of the oxidative degradation of nicotinic acid . It interacts with enzymes such as the flavin-dependent monooxygenase .

Subcellular Localization

Given its role in the oxidative degradation of nicotinic acid, it may be localized in specific compartments or organelles where this metabolic process occurs .

属性

IUPAC Name |

6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMAFTGGYPBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446303 | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106984-91-2 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

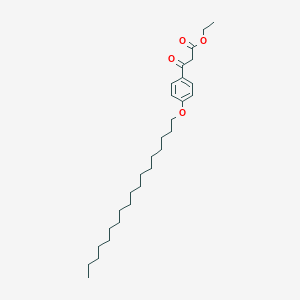

Synthesis routes and methods

Procedure details

Q1: How does 6-hydroxynicotinaldehyde interact with the enzyme NicC, and what are the downstream effects of this interaction?

A1: 6-HNAH acts as a competitive inhibitor of NicC, specifically targeting the enzyme's active site where the natural substrate, 6-hydroxynicotinate (6-HNA), would bind. [, ] This competition arises because both molecules share structural similarities, allowing 6-HNAH to occupy the active site and hinder 6-HNA binding and subsequent catalysis. [, ] While 6-HNAH exhibits tight binding to NicC with a KD of 36 ± 2 μM, its inhibitory effect is weak, with a Ki of 8.5 ± 2.4 mM. [] Interestingly, 6-HNAH binding uncouples the formation of hydroperoxyflavin (FADHOOH), a crucial intermediate in NicC's catalytic cycle, leading to the generation of hydrogen peroxide. [] This uncoupling effect distinguishes 6-HNAH from 6-HNA, which does not induce hydrogen peroxide production upon binding to NicC. []

Q2: What insights do kinetic isotope effects provide about the mechanism of NicC and the role of 6-HNAH?

A2: Kinetic isotope effect studies using 6-HNA labeled with 13C at the C-3 position revealed an inverse isotope effect (0.9986 ± 0.0002). [] This finding indicates a change in hybridization at the C-3 position from sp2 to sp3 before decarboxylation, a crucial step in the catalytic mechanism of NicC. [] Although the research primarily focuses on 6-HNA, this mechanistic insight, combined with the observation that 6-HNAH uncouples FADHOOH formation, suggests that 6-HNAH might interfere with the enzyme's catalytic cycle before or during the decarboxylation step. Further research is needed to elucidate the precise mechanistic details of this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)